molecular formula C12H14N2O3 B13992443 2-(2-acetamidophenyl)-N-ethyl-2-oxoacetamide CAS No. 33090-81-2

2-(2-acetamidophenyl)-N-ethyl-2-oxoacetamide

Cat. No.: B13992443
CAS No.: 33090-81-2
M. Wt: 234.25 g/mol
InChI Key: FEVYRGRTVLTATC-UHFFFAOYSA-N
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Description

2-(2-acetamidophenyl)-N-ethyl-2-oxoacetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes an acetamido group and an oxoacetamide group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetamidophenyl)-N-ethyl-2-oxoacetamide typically involves the reaction of 2-acetamidophenol with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-acetamidophenyl)-N-ethyl-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxoacetamide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-acetamidophenyl)-N-ethyl-2-oxoacetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(2-acetamidophenyl)-N-ethyl-2-oxoacetamide can be compared with other similar compounds such as:

    2-acetamidophenol: Shares the acetamido group but lacks the oxoacetamide group.

    N-ethyl-2-oxoacetamide: Contains the oxoacetamide group but lacks the acetamido group.

    Acetaminophen: A well-known analgesic with a similar acetamido group but different overall structure.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

33090-81-2

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

2-(2-acetamidophenyl)-N-ethyl-2-oxoacetamide

InChI

InChI=1S/C12H14N2O3/c1-3-13-12(17)11(16)9-6-4-5-7-10(9)14-8(2)15/h4-7H,3H2,1-2H3,(H,13,17)(H,14,15)

InChI Key

FEVYRGRTVLTATC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(=O)C1=CC=CC=C1NC(=O)C

Origin of Product

United States

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